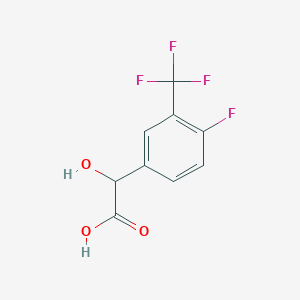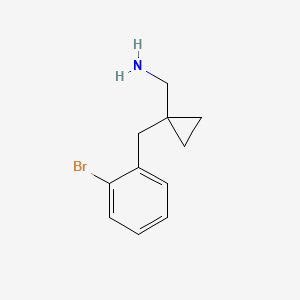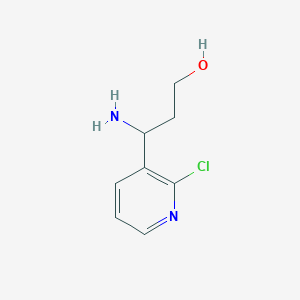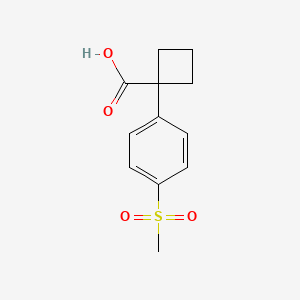![molecular formula C9H16ClNO3 B13595983 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-Oxa-8-azaspiro[35]nonan-7-yl}acetic acid hydrochloride is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of an oxaspiro and azaspiro moiety, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of Functional Groups: Functional groups such as the oxaspiro and azaspiro moieties are introduced through subsequent reactions. These reactions may involve the use of reagents such as oxiranes and aziridines under controlled conditions.
Acidification and Hydrochloride Formation: The final step involves the acidification of the compound to form the hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its spirocyclic structure is of interest in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The oxaspiro and azaspiro moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride can be compared with other spirocyclic compounds, such as:
2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride: Similar structure but with different positioning of the oxaspiro and azaspiro moieties.
Methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetate hydrochloride: Contains a methyl ester group instead of the acetic acid moiety.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Different functional groups and salt form.
The uniqueness of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride lies in its specific spirocyclic structure and the presence of both oxaspiro and azaspiro moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16ClNO3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-(5-oxa-8-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-13-9(6-10-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |
InChI Key |
XHEIDSIOYJQMPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC(CO2)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)


![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)

![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)








